molecular formula C18H16N2O3 B2735086 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide CAS No. 1421506-20-8

3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide

Cat. No. B2735086
CAS RN: 1421506-20-8
M. Wt: 308.337
InChI Key: PHVSWOGZFQRBGY-UHFFFAOYSA-N
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Description

The compound “3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide” is an isoxazole derivative. Isoxazoles are a type of heterocyclic aromatic organic compound that have a five-membered ring with an oxygen atom and a nitrogen atom . The benzyloxy and carboxamide groups attached to the isoxazole ring could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely show the isoxazole ring, with the benzyloxy group attached at the 3-position and the N-methyl-N-phenylcarboxamide group attached at the 5-position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyloxy group could potentially be replaced with another group through nucleophilic substitution . The carboxamide group could also potentially undergo reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Synthesis

  • Research by Desimoni et al. (1967) on polynuclear isoxazole types highlights the synthesis of isoxazolo[5,4-d]pyrimidines through reactions involving similar isoxazole carboxamides. This study underscores the versatility of isoxazole derivatives in synthesizing complex heterocyclic systems, potentially relevant to pharmaceutical chemistry and materials science (Desimoni, Grünanger, & Finzi, 1967).

  • Guleli et al. (2019) describe a three-component, one-pot synthesis method for isoxazole derivatives, showcasing the compound's role in facilitating the efficient synthesis of pharmacologically relevant structures. This highlights the utility of isoxazole carboxamides in streamlining synthetic routes for complex molecules (Guleli et al., 2019).

Antimicrobial and Antioxidant Properties

  • Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of certain isoxazole-containing compounds, shedding light on their potential biomedical applications. This research demonstrates the broad applicability of isoxazole derivatives in developing new antimicrobial agents, suggesting a similar potential for 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide in antimicrobial research (Talupur, Satheesh, & Chandrasekhar, 2021).

Bioorganic and Medicinal Chemistry Applications

  • Altug et al. (2017) report on the synthesis of benzenesulfonamide containing isoxazole compounds with significant inhibitory activity against carbonic anhydrase isoforms. This study exemplifies the application of isoxazole derivatives in developing enzyme inhibitors, a critical area in drug discovery and development (Altug et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific system . Isoxazole derivatives have been found to have various biological activities, but without specific studies, it’s hard to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential use in the synthesis of other compounds, or studying its behavior under various conditions .

properties

IUPAC Name

N-methyl-N-phenyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20(15-10-6-3-7-11-15)18(21)16-12-17(19-23-16)22-13-14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVSWOGZFQRBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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